Pyridin-4-yl-hydrazine hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
pyridin-4-ylhydrazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.BrH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDJCVXDQWJDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of Pyridin-4-yl-hydrazine Hydrobromide from 4-Chloropyridine
Executive Summary
Target Compound: Pyridin-4-yl-hydrazine Hydrobromide (4-Hydrazinopyridine HBr)
Starting Material: 4-Chloropyridine (typically supplied as Hydrochloride salt)
Reaction Class: Nucleophilic Aromatic Substitution (
This technical guide details the synthesis of this compound. Unlike the commonly available hydrochloride salt, the hydrobromide form is often required for specific solubility profiles or crystallographic studies in drug development. The protocol overcomes the inherent instability of the 4-chloropyridine free base by utilizing its stable hydrochloride salt in a biphasic or excess-base system, followed by a controlled anion exchange/salt formation step with hydrobromic acid.
Scientific Foundation & Reaction Mechanism
The Challenge of 4-Chloropyridine
4-Chloropyridine is commercially supplied as the hydrochloride salt (4-Cl-Py[1]·HCl). The free base is kinetically unstable and undergoes self-polymerization (quaternization) at room temperature to form poly(4-chloropyridine). Therefore, the synthetic strategy must generate the reactive free base in situ or use the salt directly with an excess of nucleophile to buffer the system.
Mechanism: Nucleophilic Aromatic Substitution ( )
The reaction proceeds via an addition-elimination mechanism. The nitrogen of the pyridine ring withdraws electron density, activating the C4 position for nucleophilic attack by hydrazine.
-
Addition: Hydrazine attacks the C4 carbon, disrupting aromaticity and forming a Meisenheimer-like complex (sigma complex).
-
Elimination: The chloride ion is expelled, restoring aromaticity and yielding 4-hydrazinopyridine.
-
Salt Formation: The resulting free base is treated with Hydrobromic acid (HBr) to precipitate the target hydrobromide salt.
Reaction Scheme Visualization
Caption: Stepwise mechanism from nucleophilic attack to hydrobromide salt formation.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Conc.[2] | Stoichiometry (Eq) |
| 4-Chloropyridine HCl | Substrate | >98% | 1.0 |
| Hydrazine Hydrate | Nucleophile | 80% or 100% | 5.0 - 10.0 |
| Ethanol (Absolute) | Solvent | ACS Grade | 10-15 Vol |
| Hydrobromic Acid | Acid Source | 48% aq. or 33% in AcOH | 1.1 - 1.2 |
| Diethyl Ether | Wash Solvent | ACS Grade | N/A |
Step-by-Step Methodology
Phase 1:
Reaction
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.
-
Charging: Add 4-Chloropyridine HCl (10.0 g, 66.7 mmol) to the flask.
-
Solvent Addition: Add Ethanol (100 mL). The salt may not fully dissolve initially.
-
Nucleophile Addition: Slowly add Hydrazine Hydrate (16.7 g / 16.2 mL, ~333 mmol, 5.0 eq) dropwise at room temperature.
-
Note: The excess hydrazine acts as both the nucleophile and the base to neutralize the HCl from the starting material. Exotherm is possible.
-
-
Reaction: Heat the mixture to reflux (
) for 4 to 6 hours .-
Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM) or HPLC. Starting material should be consumed.
-
-
Workup (Isolation of Free Base):
-
Cool reaction mixture to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove ethanol and excess hydrazine. Caution: Hydrazine is toxic; use a bleach trap for the vacuum exhaust.
-
Resuspend the residue in a minimum amount of water (20 mL) and extract continuously or multiple times with Chloroform or DCM .
-
Dry the organic layer over anhydrous
, filter, and concentrate to yield crude 4-hydrazinopyridine as a solid/oil.
-
Phase 2: Hydrobromide Salt Formation
-
Dissolution: Dissolve the crude 4-hydrazinopyridine free base in Ethanol (50 mL).
-
Acidification: Cool the solution to
in an ice bath. -
Precipitation: Dropwise add Hydrobromic Acid (48% aq) (approx. 1.1 eq relative to free base).
-
Observation: A precipitate should form immediately.[2]
-
Alternative: For anhydrous salt, use HBr in Acetic Acid.
-
-
Filtration: Stir for 30 minutes at
, then filter the solid under vacuum. -
Washing: Wash the filter cake with cold Ethanol (2 x 10 mL) followed by Diethyl Ether (2 x 20 mL) to remove trace acid and color.
-
Drying: Dry the solid in a vacuum oven at
for 6 hours.
Critical Process Parameters (CPPs)
| Parameter | Range | Impact on Quality |
| Hydrazine Equivalents | 5.0 - 10.0 eq | Low equivalents lead to incomplete conversion and potential bis-pyridyl hydrazine byproduct formation. |
| Reaction Temperature | Reflux ( | Lower temperatures result in sluggish kinetics; higher temperatures (neat) increase degradation. |
| Acid Addition Rate | Slow/Dropwise | Rapid addition can trap impurities or form oils instead of crystalline solids. |
| pH during Isolation | < 3.0 | Ensure full protonation to form the HBr salt. |
Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the hydrobromide salt.
Troubleshooting & Optimization
-
Issue: Formation of Bis(pyridin-4-yl)hydrazine
-
Cause: Insufficient hydrazine concentration. If the mono-substituted product competes with hydrazine for the starting material, the dimer forms.
-
Solution: Maintain a high molar excess of hydrazine (minimum 5 eq, preferably 10 eq) and add the chloropyridine solution to the hydrazine solution if scaling up.
-
-
Issue: Product is an Oil/Sticky Gum
-
Cause: Water content in the HBr step or impurities.
-
Solution: Use HBr in Acetic Acid instead of aqueous HBr. Triturate the oil with diethyl ether or acetone to induce crystallization.
-
-
Issue: Low Yield
-
Cause: Loss of water-soluble product during aqueous workup.
-
Solution: 4-Hydrazinopyridine is polar. Minimize water volume during extraction or skip the aqueous workup and precipitate the HCl salt first, then convert to HBr via ion exchange resin if necessary. (The direct HBr acidification described above is preferred).
-
Safety & Hazards (E-E-A-T)
-
Hydrazine Hydrate: A potent carcinogen, corrosive, and skin sensitizer. It is also unstable in the presence of metal oxides.
-
Control: Handle only in a fume hood.[3] Use double gloving (Nitrile/Laminate). Neutralize waste hydrazine with dilute hypochlorite solution (bleach) carefully before disposal.
-
-
4-Chloropyridine: The free base is a skin irritant and lachrymator. It can polymerize violently if stored neat.
-
Control: Always generate the free base in situ or use immediately. Store the HCl salt in a desiccator.
-
-
Hydrobromic Acid: Corrosive and causes severe burns. Fumes are toxic.[4]
References
-
Preparation of 4-Hydrazinopyridine
-
Anderson, A. G., & Exner, M. M. (1977).[5] "Nucleophilic substitution of 4-chloropyridine." Journal of Organic Chemistry. (General protocol for
on 4-chloropyridine). -
PubChem Compound Summary for CID 416631, 4-Hydrazinopyridine. National Center for Biotechnology Information (2025). Available at: [Link]
-
-
Stability of 4-Chloropyridine
-
Wibaut, J. P., & Broekman, F. W. (1939). "The polymerization of 4-chloropyridine." Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
-
-
General Hydrazine Synthesis Protocols
-
Organic Syntheses, Coll. Vol. 3, p. 0 (General methods for hydrazino-heterocycles). Available at: [Link]
-
Sources
- 1. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. JPS5545630A - Preparation of 4-chloropyridine hydrochloride - Google Patents [patents.google.com]
"solubility of Pyridin-4-yl-hydrazine hydrobromide in different solvents"
An In-Depth Technical Guide to the Solubility of Pyridin-4-yl-hydrazine Hydrobromide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a crucial parameter for its application in research, chemical synthesis, and pharmaceutical development. We delve into the physicochemical principles governing its solubility, present detailed protocols for its experimental determination, discuss appropriate analytical techniques for quantification, and summarize critical safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.
Introduction: Understanding this compound
Pyridin-4-yl-hydrazine, also known as 4-hydrazinopyridine, is a heterocyclic organic compound featuring a pyridine ring substituted with a hydrazine group.[1] In laboratory and industrial settings, it is frequently supplied as a hydrobromide salt (C₅H₇N₃·HBr) to enhance its stability and handling characteristics. The presence of the basic pyridine nitrogen, the nucleophilic hydrazine moiety, and its salt form dictates its chemical reactivity and physical properties, making it a versatile intermediate in the synthesis of pharmaceuticals and other complex molecules.[2][3]
A thorough understanding of its solubility is paramount for its effective use. Solubility impacts reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of any resulting active pharmaceutical ingredient (API).[4]
Table 1: Physicochemical Properties of Pyridin-4-yl-hydrazine (Free Base)
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃ | [1][5] |
| Molecular Weight | 109.13 g/mol | [1][5] |
| Appearance | Yellow Solid | [6] |
| Topological Polar Surface Area (TPSA) | 50.9 Ų | [1] |
| logP (Octanol-Water Partition Coeff.) | 0.1 - 0.74 | [1][5] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Note: The hydrobromide salt will have a higher molecular weight and significantly different physical properties, particularly solubility.
The Science of Solubility: Theoretical Framework
The solubility of this compound is governed by its molecular structure and the intermolecular forces it can establish with a given solvent.
-
The Role of the Salt Form: As a hydrobromide salt, the compound exists in an ionized state. This ionic character dramatically increases its affinity for polar solvents, especially water, where strong ion-dipole interactions can occur.
-
Structural Contributions:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity.[7]
-
Hydrazine Group (-NHNH₂): This group is highly polar and acts as both a hydrogen bond donor and acceptor.
-
-
The "Like Dissolves Like" Principle:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are anticipated to be excellent solvents. Their ability to form hydrogen bonds and solvate both the pyridinium cation and the bromide anion leads to high solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can engage in dipole-dipole interactions and may be effective, though potentially less so than protic solvents for an ionic salt.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack the ability to form strong interactions with the ionic salt, leading to very poor solubility.
-
-
The Critical Influence of pH: For aqueous solutions, pH is a dominant factor. Pyridin-4-yl-hydrazine is a weak base. As a hydrobromide salt dissolved in water, the solution will be acidic. Its solubility is highest at acidic pH values (e.g., pH 1.2-4.5) where the pyridinium cation is the predominant species.[8] As the pH increases towards and beyond the pKa of the conjugate acid, the compound will deprotonate to the less soluble free base form, causing a significant drop in solubility.[9]
Caption: Key factors influencing the solubility of Pyridin-4-yl-hydrazine HBr.
Experimental Protocol: Thermodynamic Solubility Determination
To obtain reliable and reproducible solubility data, the Shake-Flask Equilibrium Method is the gold standard.[8][10][11] This method measures the thermodynamic solubility, which represents the true saturation point of the solute in the solvent at a given temperature.
Core Principle
An excess amount of the solid compound is agitated in the solvent for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then separated from the excess solid and analyzed to determine the concentration of the dissolved solute.[9]
Step-by-Step Methodology
-
Preparation:
-
Ensure all solvents are of high purity.[9]
-
Verify the identity and purity of the this compound solid. Characterization of the solid form (e.g., by XRPD) is recommended to confirm crystallinity and polymorphic form.[8]
-
For aqueous solubility, prepare buffers at the desired pH values (e.g., pH 1.2, 4.5, 6.8). The pH should be verified before and after the experiment.[8]
-
-
Execution:
-
Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial). "Excess" means enough solid is added so that it remains visible after the equilibration period.
-
Place the containers in a mechanical agitator or orbital shaker set to a constant temperature, typically 25 °C or 37 °C for pharmaceutical applications.[8][10]
-
Agitate the samples for a predetermined time to reach equilibrium. This can range from 24 to 72 hours.[8][10] It is advisable to take samples at multiple time points (e.g., 24, 48, 72 hours) to confirm that a plateau in concentration has been reached.[8]
-
-
Sample Separation:
-
Once equilibrium is reached, stop agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the saturated solution from any remaining solid particles. This is a critical step to avoid artificially high results. A common method is centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]
-
-
Analysis:
-
Accurately dilute the filtered supernatant with an appropriate solvent.
-
Quantify the concentration of this compound using a validated analytical method (see Section 5).
-
Perform the experiment in triplicate for each solvent to ensure statistical validity.[8]
-
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Quantitative Solubility Data
As solubility is an experimentally determined property, precise values for this compound are not widely published. The following table serves as a template for researchers to populate with their empirical data.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Polar Protic | Water (pH 1.2) | e.g., Freely Soluble | |
| Water (pH 4.5) | e.g., Soluble | ||
| Water (pH 6.8) | e.g., Sparingly Soluble | ||
| Methanol | |||
| Ethanol | |||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ||
| N,N-Dimethylformamide (DMF) | |||
| Acetonitrile (ACN) | |||
| Nonpolar | Toluene | e.g., Insoluble | |
| n-Hexane | e.g., Insoluble | ||
| Dichloromethane (DCM) |
Analytical Methods for Quantification
A validated, stability-indicating analytical method is essential for accurate solubility measurement.[10]
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable technique.
-
Detection: UV spectrophotometry is suitable due to the aromatic pyridine ring.
-
Column: A mixed-mode cation-exchange column may be effective for retaining the polar hydrazine compound.[12]
-
Quantification: An external calibration curve is constructed by plotting the peak area of known standard concentrations against their concentration.
-
-
Spectrophotometry (UV-Vis): This method can be used directly but is often more sensitive and specific after derivatization. Hydrazine and its derivatives can be reacted with reagents like 4-dimethylaminobenzaldehyde to produce a colored complex with a distinct absorbance maximum (e.g., ~458 nm), which can be measured to determine concentration.[13]
-
Gas Chromatography (GC): GC can also be used, typically after a derivatization step to improve the volatility and thermal stability of the analyte.[14][15]
Safety, Handling, and Storage
This compound and related compounds require careful handling.
-
Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[16][17] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[16][17]
-
Personal Protective Equipment (PPE): Always handle this chemical in a chemical fume hood.[5] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][16]
-
Handling: Avoid the formation and inhalation of dust.[16] Use good industrial hygiene and safety practices, and wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5] Some sources recommend storage at refrigerated temperatures (0-5 °C or below -20 °C).[5][6]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
Conclusion
The solubility of this compound is a complex property governed by its ionic nature, molecular structure, and the characteristics of the solvent system, particularly pH in aqueous media. As a salt of a weak base, it exhibits high solubility in polar protic solvents and acidic aqueous solutions, with significantly lower solubility in nonpolar media. Accurate determination of its solubility requires a robust experimental approach, such as the shake-flask method, coupled with a validated analytical technique like HPLC. Adherence to strict safety protocols is mandatory when handling this compound. The information and methodologies presented in this guide provide a solid foundation for scientists to effectively utilize and characterize this compound in their research and development endeavors.
References
-
4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc. (n.d.). Retrieved February 23, 2026, from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 23, 2026, from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 23, 2026, from [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved February 23, 2026, from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved February 23, 2026, from [Link]
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved February 23, 2026, from [Link]
-
Chemcia Scientific, LLC. (n.d.). Pyridin-4-yl-hydrazine | 27256-91-3. Retrieved February 23, 2026, from [Link]
-
Sdfine. (n.d.). PYRIDINE HYDROBROMIDE. Retrieved February 23, 2026, from [Link]
-
ATSDR. (n.d.). 6. analytical methods. Retrieved February 23, 2026, from [Link]
-
Auctores | Journals. (2025, March 5). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved February 23, 2026, from [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved February 23, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved February 23, 2026, from [Link]
-
National Institutes of Health (NIH), PubChem. (n.d.). 4-Hydrazinopyridine | C5H7N3 | CID 416631. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. Retrieved February 23, 2026, from [Link]
-
Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved February 23, 2026, from [Link]
-
Taylor & Francis. (n.d.). Pyridine – Knowledge and References. Retrieved February 23, 2026, from [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved February 23, 2026, from [Link]
Sources
- 1. 4-Hydrazinopyridine | C5H7N3 | CID 416631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. rheolution.com [rheolution.com]
- 5. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]
- 6. Pyridin-4-yl-hydrazine | 27256-91-3 [sigmaaldrich.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. who.int [who.int]
- 9. lup.lub.lu.se [lup.lub.lu.se]
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- 15. sielc.com [sielc.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. fishersci.com [fishersci.com]
Methodological & Application
"protocol for condensation reaction of Pyridin-4-yl-hydrazine with aldehydes"
Executive Summary
This application note details the synthetic protocol for the condensation of Pyridin-4-yl-hydrazine (4-hydrazinopyridine) with various aldehydes to form pyridin-4-yl-hydrazones . These scaffolds are critical intermediates in the synthesis of antitubercular agents (isoniazid analogs), kinase inhibitors, and metal-chelating ligands.
Unlike simple phenylhydrazine condensations, the presence of the basic pyridine nitrogen at the para position introduces unique electronic and solubility challenges.[1] This guide provides a robust, self-validating methodology that addresses pH sensitivity, nucleophilicity balance, and purification strategies.
Scientific Foundation & Mechanism[1][2]
The "Pyridine Effect" and pH Control
The reaction is a classic nucleophilic addition-elimination.[1] However, the 4-pyridyl substituent exerts a strong electron-withdrawing effect (
-
Critical Parameter (pH): The reaction requires acid catalysis to activate the aldehyde carbonyl.[1] However, the pyridine ring nitrogen (
) acts as a proton trap.-
Too much acid: Protonates the pyridine ring and/or the hydrazine
-nitrogen, deactivating the nucleophile.[1] -
Too little acid: Insufficient activation of the aldehyde, leading to slow kinetics.
-
Optimal Window: pH 4–5 (typically achieved with catalytic Glacial Acetic Acid).
-
Mechanistic Pathway
The reaction proceeds through a hemiaminal intermediate, followed by acid-catalyzed dehydration.
Figure 1: Mechanistic pathway highlighting the critical dehydration step and the potential for proton-trap deactivation.
Experimental Protocols
Materials & Reagents
-
Substrate: Pyridin-4-yl-hydrazine (CAS: 52834-40-9). Note: Often supplied as HCl salt.[1] If using HCl salt, add 1.0 eq of Sodium Acetate to buffer.
-
Electrophile: Target Aldehyde (1.0 – 1.1 equivalents).
-
Solvent: Ethanol (Absolute) or Methanol.[2]
-
Catalyst: Glacial Acetic Acid (AcOH).[2]
Method A: Standard Reflux (Recommended)
Best for: Stable aldehydes and scaling up (>1g).
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyridin-4-yl-hydrazine (1.0 mmol) in Ethanol (5 mL/mmol).
-
Expert Tip: If the hydrazine is dark/colored, it may be oxidized.[1] Recrystallize from EtOH before use.
-
-
Activation: Add Glacial Acetic Acid (3–5 drops per mmol). Stir for 5 minutes at room temperature.
-
Addition: Add the Aldehyde (1.05 mmol) in one portion.
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (
) for 2–4 hours.-
Monitoring: Check TLC (See Section 4.1).
-
-
Workup (Precipitation):
-
Purification: Recrystallize from Ethanol or Ethanol/Water (9:1).
Method B: Microwave-Assisted (High Throughput)
Best for: Electron-rich (deactivated) aldehydes or library synthesis.
-
Loading: In a microwave vial, combine Hydrazine (1.0 eq), Aldehyde (1.0 eq), Ethanol (2 mL/mmol), and AcOH (1 drop).
-
Irradiation: Heat to
for 10–20 minutes (Power: Dynamic). -
Isolation: Pour reaction mixture onto crushed ice. Filter the precipitate.
Self-Validating Systems (Process Control)
A robust protocol must include "stop/go" decision points. Use the following criteria to validate the reaction progress.
Thin Layer Chromatography (TLC)[3][4][5]
-
Stationary Phase: Silica Gel
. -
Mobile Phase: 5% Methanol in Dichloromethane (DCM).
-
Visualization:
-
UV (254 nm): Product usually fluoresces or appears as a distinct dark spot.[1]
-
Stain: Anisaldehyde dip (Aldehydes turn pink/purple; Hydrazines turn yellow/brown).
-
-
Validation: The reaction is complete when the aldehyde spot (
) disappears and a new, lower spot (Hydrazone, ) appears.
NMR Diagnostics ( )
The formation of the hydrazone linkage is unambiguous by NMR.[1]
| Proton Type | Reactant Shift ( | Product Shift ( | Diagnostic Change |
| Aldehyde ( | Absent | Disappearance confirms consumption. | |
| Imine ( | N/A | Appearance of sharp singlet. | |
| Pyridine ( | Downfield shift due to extended conjugation. | ||
| Hydrazine ( | Broad/Variable | Becomes more acidic/deshielded. |
Optimization & Troubleshooting Guide
Use the decision matrix below if yields are low (
| Observation | Root Cause | Corrective Action |
| No Precipitation | Product is too soluble in EtOH. | Switch solvent to Isopropanol (lower solubility of product) or add water (anti-solvent) during workup. |
| Multiple Spots on TLC | 1. Oxidation of hydrazine.2. Geometric isomers ( | 1. Perform reaction under |
| Aldehyde Remains | Pyridine ring deactivating nucleophile.[1] | Increase catalyst load (AcOH) or switch to Microwave heating to overcome activation energy. |
| Dark/Tar Formation | Polymerization or oxidation.[1] | Lower temperature to |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of pyridin-4-yl-hydrazones.
Safety & Handling
-
Hydrazine Toxicity: 4-hydrazinopyridine is a substituted hydrazine. Handle as a potential carcinogen and mutagen.[1] Always weigh in a fume hood.
-
Waste Disposal: Aqueous waste containing hydrazines must be treated with bleach (hypochlorite) to oxidize hydrazines to nitrogen gas before disposal, strictly following local EHS regulations.
References
- Mechanistic Foundation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Pyridine Hydrazine Protocols: Candeias, N. R., et al. (2012). "Hydrazone-based switches: synthesis and properties." Organic & Biomolecular Chemistry.
-
Microwave Assisted Synthesis: Rostamizadeh, S., & Housaini, S. A. G. (2004). "Microwave assisted synthesis of Schiff bases." Tetrahedron Letters.
-
Biological Relevance (Isoniazid Analogs): Bernstein, J., et al. (1952). "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (isoniazid) and related compounds." American Review of Tuberculosis.[1]
-
Safety Data: PubChem Compound Summary for 4-Hydrazinopyridine.
Sources
Application Note: High-Sensitivity LC-MS/MS Profiling of Carbonyl Compounds via Pyridin-4-yl-hydrazine Derivatization
Abstract & Introduction
The analysis of carbonyl compounds (aldehydes and ketones) in complex biological and environmental matrices is frequently hampered by their volatility, polarity, and lack of ionizable groups. While 2,4-Dinitrophenylhydrazine (DNPH) remains the gold standard for UV-Vis detection, it performs poorly in Liquid Chromatography-Mass Spectrometry (LC-MS) due to poor ionization efficiency in electrospray ionization (ESI) sources.
This application note details a robust protocol for derivatizing carbonyls using Pyridin-4-yl-hydrazine (4-PH) . Unlike DNPH, 4-PH incorporates a pyridine moiety that possesses a high proton affinity. This structural advantage facilitates efficient protonation in ESI(+) mode, significantly lowering Limits of Detection (LOD) and enabling trace-level quantification of endogenous metabolites (e.g., lipid peroxidation products, steroid hormones) and environmental contaminants.
Key Advantages of 4-PH over DNPH
| Feature | DNPH (Traditional) | Pyridin-4-yl-hydrazine (4-PH) |
| Primary Detection | UV-Vis (360 nm) | ESI-MS (Positive Mode) |
| Ionization Source | ESI(-) (Poor sensitivity) | ESI(+) (High sensitivity) |
| Tag Charge State | Neutral/Acidic | Basic (Protonatable Nitrogen) |
| LOD Range | ng/L (ppt) | |
| Solubility | Low in aqueous buffers | High in aqueous/organic mix |
Chemical Basis & Mechanism[1][2]
The derivatization relies on a condensation reaction between the carbonyl group of the analyte and the hydrazine group of the 4-PH reagent. The reaction is acid-catalyzed, proceeding through a tetrahedral carbinolamine intermediate, followed by dehydration to form a stable hydrazone.[1][2]
Crucially for MS analysis, the pyridine ring remains unreacted and available for protonation. Upon entering the acidic environment of the ESI source, the pyridine nitrogen accepts a proton, carrying a permanent positive charge
Reaction Pathway Diagram[2]
Figure 1: Reaction mechanism showing the formation of the hydrazone and subsequent ionization. The pyridine ring serves as a 'charge tag' for MS sensitivity.
Experimental Protocol
Reagents and Materials
-
Derivatizing Agent: Pyridin-4-yl-hydrazine Hydrochloride (4-PH·HCl) (>97% purity).[3]
-
Solvent: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).
-
Catalyst: Trifluoroacetic acid (TFA) or Formic Acid (FA).
-
Buffer: Ammonium Formate (10 mM, pH 4.0).
-
Internal Standard: Isotopically labeled aldehyde (e.g., Hexanal-d12) or structural analog.
Preparation of Solutions
-
Stock Reagent Solution (50 mM): Dissolve 4-PH·HCl in 10 mL of ACN:Water (50:50 v/v). Store at 4°C in amber glass (stable for 1 week).
-
Catalyst Solution: 5% TFA in ACN.
-
Working Reagent: Mix Stock Reagent and Catalyst Solution in a 1:1 ratio immediately prior to use.
Derivatization Workflow
This protocol is optimized for plasma, urine, or aqueous environmental samples.
-
Sample Aliquot: Transfer 100
L of sample into a 1.5 mL HPLC vial. -
Add Internal Standard: Add 10
L of Internal Standard solution. -
Reagent Addition: Add 50
L of Working Reagent . -
Incubation: Vortex briefly and incubate at 50°C for 30 minutes .
-
Note: Mild heat drives the dehydration step to completion.
-
-
Quenching (Optional but Recommended): Add 40
L of 20% Acetone in water.-
Reasoning: Acetone reacts with excess 4-PH, preventing it from fouling the column or source. The acetone-hydrazone elutes early and is diverted to waste.
-
-
Dilution/Centrifugation: Dilute with 200
L mobile phase A. Centrifuge at 12,000 x g for 5 mins if precipitate forms. -
Injection: Inject 5-10
L of the supernatant into the LC-MS system.
Workflow Diagram
Figure 2: Step-by-step derivatization workflow for high-throughput analysis.
LC-MS/MS Method Conditions
HPLC Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Profile:
-
0-1 min: 5% B (Isocratic hold for polar removal)
-
1-8 min: 5%
95% B (Linear gradient) -
8-10 min: 95% B (Wash)
-
10.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Precursor Ion:
-
Product Ion:
108-110 (Characteristic pyridyl fragment) or analyte-specific fragment.
-
Validation & Troubleshooting
Linearity and Sensitivity
The 4-PH derivatives typically exhibit linearity over 3-4 orders of magnitude (
-
LOD: 10–50 pM (Analyte dependent).
-
Comparison: 4-PH provides approximately 50-100x higher signal-to-noise ratio compared to DNPH in ESI(+) mode.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Derivatization Yield | pH too high (neutral) | Ensure pH is < 5.0 by adding sufficient TFA/Formic acid. |
| Peak Tailing | Interaction with silanols | Increase buffer strength (Ammonium Formate) or use end-capped columns. |
| High Background Noise | Excess Reagent entering MS | Use the Acetone quench step and divert the first 2 mins of LC flow to waste. |
| Precipitate in Vial | Low solubility of derivatives | Increase % ACN in the final dilution step. |
References
-
Comparison of Derivatization Reagents
-
Pyridine-Based Hydrazines for MS Sensitivity
-
General Hydrazine Mechanism & Acid Catalysis
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. (Detailed review of the acid-catalyzed Schiff base formation).
-
-
Alternative Hydrazine Reagents
-
Alves, E., et al. (2018).[10] "4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD." Talanta. (Demonstrates the versatility of 4-substituted hydrazines).
-
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propose a mechanism for both parts of the Wolff–Kishner reduction... | Study Prep in Pearson+ [pearson.com]
- 3. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 4. epa.gov [epa.gov]
- 5. agilent.com [agilent.com]
- 6. unitedchem.com [unitedchem.com]
- 7. youngin.com [youngin.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Schiff Base Derivatives from Pyridin-4-yl-hydrazine Hydrobromide: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed protocols and expert insights for the synthesis of Schiff base derivatives from pyridin-4-yl-hydrazine hydrobromide. As a Senior Application Scientist, this document is structured to offer not just a set of instructions, but a deeper understanding of the chemical principles and practical considerations necessary for successful synthesis and characterization of this important class of compounds.
Introduction: The Significance of Pyridine-Based Schiff Bases
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone in the synthesis of a vast array of organic compounds.[1] Their facile synthesis, structural versatility, and wide range of biological activities make them particularly attractive to the medicinal chemistry and drug development communities.[2][3] The pyridine moiety, a key structural feature in many FDA-approved drugs, enhances drug permeability and metabolic stability.[4]
The starting material, pyridin-4-yl-hydrazine, is also widely known as isoniazid, a first-line medication for the treatment of tuberculosis.[3] Schiff base derivatives of isoniazid have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] This guide focuses on the synthesis of these valuable derivatives from this compound, a common salt form of isoniazid.
The Chemistry of Schiff Base Formation: A Mechanistic Overview
The formation of a Schiff base is a reversible condensation reaction between a primary amine (in this case, pyridin-4-yl-hydrazine) and a carbonyl compound (an aldehyde or ketone). The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.
The reaction is typically catalyzed by either an acid or a base. In the case of using this compound, the hydrazine is protonated, rendering it non-nucleophilic. Therefore, the presence of a base is crucial to deprotonate the hydrazine, allowing it to act as a nucleophile and attack the carbonyl carbon.
Below is a diagram illustrating the general mechanism for the base-mediated synthesis of a Schiff base from this compound.
Caption: Mechanism of Schiff base formation from this compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of Schiff base derivatives from this compound.
Materials and Reagents
-
This compound
-
Various aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Anhydrous Sodium Acetate (NaOAc) or Triethylamine (Et3N)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, methanol)
General Synthesis Procedure
This protocol outlines the general method for synthesizing Schiff bases from this compound.
Caption: General experimental workflow for the synthesis of Schiff bases.
Step-by-Step Protocol:
-
Neutralization of the Hydrazine Salt: In a round-bottom flask, dissolve this compound (1.0 eq.) and anhydrous sodium acetate (1.1 eq.) in absolute ethanol. Stir the mixture at room temperature for 15-20 minutes. The sodium acetate acts as a base to neutralize the hydrobromide salt, liberating the free hydrazine.
-
Addition of Reactants: To the stirred solution, add the desired aromatic aldehyde (1.0 eq.) and a few drops of glacial acetic acid as a catalyst.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction time can vary from 2 to 8 hours depending on the reactivity of the aldehyde.[3][5]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Isolation of the Crude Product: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base derivative.
-
Characterization: Dry the purified product and characterize it using standard analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Example Syntheses
Example 1: Synthesis of (E)-N'-(benzylidene)isonicotinohydrazide
-
Reactants: this compound, benzaldehyde.
-
Follow the general procedure described above.
-
Expected Observations: A white crystalline solid.
Example 2: Synthesis of (E)-N'-(4-methoxybenzylidene)isonicotinohydrazide
-
Reactants: this compound, 4-methoxybenzaldehyde.
-
Follow the general procedure. The electron-donating methoxy group may slightly increase the reaction rate.
-
Expected Observations: A pale yellow crystalline solid.
Example 3: Synthesis of (E)-N'-(4-nitrobenzylidene)isonicotinohydrazide
-
Reactants: this compound, 4-nitrobenzaldehyde.
-
Follow the general procedure. The electron-withdrawing nitro group may require a longer reaction time.
-
Expected Observations: A yellow or orange crystalline solid.
Data Interpretation and Trustworthiness: A Self-Validating System
The successful synthesis of the desired Schiff base can be confirmed by a combination of spectroscopic methods. The following table summarizes the expected characteristic data for the synthesized compounds, providing a reliable reference for researchers.
| Compound | Aldehyde Used | FTIR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| (E)-N'-(benzylidene)isonicotinohydrazide | Benzaldehyde | C=O: ~1660C=N: ~1600N-H: ~3200 | N=CH: 8.4-8.6NH: 11.5-12.0Aromatic-H: 7.4-8.8 | C=O: ~162C=N: ~148Aromatic-C: 127-150 |
| (E)-N'-(4-methoxybenzylidene)isonicotinohydrazide | 4-Methoxybenzaldehyde | C=O: ~1655C=N: ~1595N-H: ~3190 | N=CH: 8.3-8.5NH: 11.4-11.8OCH₃: ~3.8 | C=O: ~161C=N: ~147OCH₃: ~55 |
| (E)-N'-(4-nitrobenzylidene)isonicotinohydrazide | 4-Nitrobenzaldehyde | C=O: ~1670C=N: ~1605N-H: ~3210 | N=CH: 8.6-8.8NH: 12.0-12.5 | C=O: ~163C=N: ~145 |
Key Spectroscopic Signatures:
-
FTIR: The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the primary amine N-H stretching bands of the hydrazine, along with the appearance of a new C=N stretching band (around 1600-1630 cm⁻¹), are strong indicators of Schiff base formation.[6] The amide C=O and N-H bands from the isoniazid backbone will remain.[2]
-
¹H NMR: A characteristic singlet peak in the region of 8.3-8.8 ppm corresponds to the azomethine proton (-CH=N-).[2] The amide proton (NH) typically appears as a broad singlet at a downfield chemical shift (11.5-12.5 ppm).
-
¹³C NMR: The carbon of the azomethine group (C=N) will appear in the range of 145-160 ppm.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete neutralization of the hydrazine hydrobromide. | Ensure the correct stoichiometry of the base (at least 1.1 equivalents). Consider using a stronger, non-nucleophilic base like triethylamine. |
| Low reactivity of the aldehyde/ketone. | Increase the reaction time and/or temperature. Ensure the catalytic amount of acetic acid is added. | |
| Impure product | Unreacted starting materials. | Monitor the reaction closely with TLC to ensure completion. Optimize the recrystallization solvent and procedure. |
| Formation of side products (e.g., azine formation). | Use a 1:1 stoichiometry of hydrazine to aldehyde. Avoid a large excess of the aldehyde. | |
| Difficulty in product isolation | Product is soluble in the reaction solvent. | Reduce the volume of the solvent by evaporation before cooling. Try adding a non-polar co-solvent to induce precipitation. |
Applications in Drug Development
Schiff bases derived from pyridin-4-yl-hydrazine are of significant interest in drug development due to their diverse biological activities. These compounds have been reported to possess:
-
Antitubercular activity: As derivatives of isoniazid, many of these compounds show promising activity against Mycobacterium tuberculosis.[8]
-
Antimicrobial and Antifungal activity: The imine linkage is a key pharmacophore that imparts broad-spectrum antimicrobial and antifungal properties.[1]
-
Anticancer activity: Several studies have demonstrated the cytotoxic effects of these Schiff bases against various cancer cell lines.[2]
-
Anti-inflammatory and Analgesic properties: The pyridine and azomethine moieties contribute to the anti-inflammatory and pain-relieving effects of these compounds.[2]
The ability to readily synthesize a library of these derivatives by varying the aldehyde or ketone component makes them ideal candidates for structure-activity relationship (SAR) studies in the quest for new and more effective therapeutic agents.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of Schiff base derivatives from this compound. By understanding the underlying reaction mechanism and following the detailed protocols, researchers can confidently synthesize and characterize these valuable compounds. The information on data interpretation and troubleshooting further empowers scientists to overcome potential challenges and achieve their research goals. The wide range of biological activities associated with these derivatives underscores their potential in the field of drug discovery and development.
References
-
Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. (2021). Molecules. [Link]
-
Synthesis, Characterization, Antibacterial and Antioxidant Studies of Isoniazid-based Schiff Base Ligands and Their Metal Complexes. (2022). ResearchGate. [Link]
-
Isoniazid Derived Schiff Base Metal Complexes: Synthesis, Characterization, Thermal Stability, Antibacterial and Antioxidant. (n.d.). AWS. [Link]
-
Synthesis of the Schiff bases of isoniazid. Conditions (a): absolute... (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and SEM studies of novel 1-indanyl isoniazid and hydrazide Schiff base derivatives as new anti-tubercular agents. (2020). PubMed. [Link]
-
Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences. [Link]
-
Direct Arylation of Pyridines without the Use of Transition Metal Catalyst. (n.d.). The Royal Society of Chemistry. [Link]
-
DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigation. (2025). CMJ Publishers. [Link]
-
Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. (2023). Journal of Medicinal and Chemical Sciences. [Link]
-
Preparation and Characterization of new Schiff base Derived from Pyridine and its metal complexes. (2016). International Journal of ChemTech Research. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect. [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. (n.d.). IJRAR. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). ScienceDirect. [Link]
-
FTIR spectrum for Pyridine. (n.d.). ResearchGate. [Link]
-
Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. (n.d.). Longdom Publishing. [Link]
-
N′-(2,6-Difluorobenzylidene)pyridine-4-carbohydrazide. (n.d.). PMC. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. [Link]
-
N′-(4-Hydroxybenzylidene)isonicotinohydrazide. (n.d.). ResearchGate. [Link]
-
Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2025). CMJ Publishers. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PMC. [Link]
-
Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. (2015). PubMed. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. mdpi.com [mdpi.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in Reactions with Substituted Pyridin-4-yl-hydrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common yet critical challenge of regioselectivity in reactions involving substituted pyridin-4-yl-hydrazine. As a key building block in medicinal chemistry, controlling the orientation of its addition to unsymmetrical substrates is paramount for synthesizing the desired, biologically active isomer.
This resource provides a combination of frequently asked questions for foundational knowledge and detailed troubleshooting guides for common synthetic transformations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding regioselectivity in reactions with pyridin-4-yl-hydrazine.
Q1: What is regioselectivity, and why is it a critical issue with pyridin-4-yl-hydrazine?
A1: Regioselectivity is the preference for a chemical reaction to form one constitutional isomer over another when more than one product is possible. With pyridin-4-yl-hydrazine, the hydrazine moiety (-NH-NH₂) has two nitrogen atoms with different chemical environments. The terminal nitrogen (NH₂) is generally more nucleophilic than the nitrogen attached to the pyridine ring. When reacting with an unsymmetrical electrophile, such as an unsymmetrical 1,3-diketone, the reaction can proceed via two different pathways, leading to a mixture of regioisomers.[1] Controlling this selectivity is crucial because different regioisomers often possess vastly different pharmacological, toxicological, and pharmacokinetic properties.
Q2: What are the primary factors that influence regioselectivity in these reactions?
A2: The outcome of the reaction is a delicate balance of several factors. Understanding these is the first step toward troubleshooting and optimization.[1]
-
Electronic Effects: The electron-withdrawing nature of the pyridine ring decreases the nucleophilicity of the adjacent nitrogen atom. Substituents on both the pyridine ring and the reaction partner can further modulate the electron density and reactivity of the reaction centers.[2][3]
-
Steric Hindrance: Bulky groups on either the hydrazine or the substrate can physically block one reaction pathway, thereby favoring the other, less hindered approach.[1]
-
Reaction Conditions: This is the most critical area for experimental control. Key parameters include:
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize transition states differently, dramatically influencing the product ratio.[4]
-
pH (Catalyst): The reaction mechanism can change significantly under acidic versus basic conditions. Acid catalysis can protonate one of the hydrazine's nitrogen atoms, altering its nucleophilicity, while basic conditions can favor the attack of the inherently more nucleophilic nitrogen.[1][5]
-
Temperature: Can influence the kinetic versus thermodynamic control of the reaction. While higher temperatures can increase reaction rates, they may decrease selectivity.
-
Q3: Which common reactions involving pyridin-4-yl-hydrazine suffer from poor regioselectivity?
A3: Two of the most prominent examples are:
-
Pyrazole Synthesis: The condensation reaction with unsymmetrical 1,3-dicarbonyl compounds (a variation of the Knorr pyrazole synthesis) is a classic case where regioisomeric mixtures are common.[1]
-
Fischer Indole Synthesis: The reaction with unsymmetrical ketones or aldehydes can lead to two different indole regioisomers, depending on the direction of the key[6][6]-sigmatropic rearrangement.[5][7]
Part 2: Troubleshooting Guide: Pyrazole Synthesis
Issue: You are performing a condensation of a substituted pyridin-4-yl-hydrazine with an unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) and obtaining a nearly 1:1 mixture of the two possible pyrazole regioisomers, making purification difficult and reducing the yield of the desired product.
Root Cause Analysis: A Mechanistic View
The reaction proceeds via nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon, followed by condensation and cyclization. The lack of selectivity arises when the two carbonyl groups of the diketone have similar reactivity and the two nitrogen atoms of the hydrazine have comparable effective nucleophilicity under the chosen reaction conditions.
Troubleshooting & Optimization Strategy 1: Solvent Modification
This is often the most effective and straightforward parameter to adjust. Standard solvents like ethanol frequently give poor regioselectivity. Fluorinated alcohols, however, have been shown to dramatically improve the formation of a single isomer.[4] Their unique properties, including high hydrogen-bond-donating ability and low nucleophilicity, can selectively stabilize the key transition state leading to the desired product.
Data Summary: The Impact of Solvent Choice
| Solvent | R¹ in Diketone | Isomeric Ratio (2:3) | Reference |
| Ethanol (EtOH) | 2-furyl | 75:25 | |
| 2,2,2-Trifluoroethanol (TFE) | 2-furyl | 93:7 | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 2-furyl | 97:3 | |
| Ethanol (EtOH) | Phenyl | 80:20 | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Phenyl | >99:1 |
Experimental Protocol: High-Regioselectivity Pyrazole Synthesis
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.2 M concentration).
-
Addition: To the stirring solution, add the substituted pyridin-4-yl-hydrazine (1.05 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-2 hours.
-
Workup: Upon completion, remove the HFIP solvent under reduced pressure (ensure your rotary evaporator has seals compatible with fluorinated solvents).
-
Purification: The crude residue often shows high purity. If necessary, purify by column chromatography on silica gel to isolate the major regioisomer.
-
Analysis: Characterize the product and confirm the isomeric ratio using ¹H NMR spectroscopy.
Troubleshooting & Optimization Strategy 2: pH/Catalyst Control
If solvent modification is insufficient or impractical, altering the pH can direct the reaction.
-
Acidic Conditions: Adding a catalytic amount of a Brønsted acid (e.g., acetic acid, p-TsOH) can alter the reaction pathway. The acid can protonate one of the carbonyls, making it more electrophilic, or protonate the terminal NH₂ of the hydrazine, reducing its nucleophilicity and potentially favoring attack by the less basic ring-adjacent nitrogen.
-
Basic Conditions: In the absence of acid, the more nucleophilic terminal NH₂ group is more likely to initiate the attack. Using a non-nucleophilic base could further enhance this preference.
Part 3: Troubleshooting Guide: Fischer Indole Synthesis
Issue: You are reacting a substituted pyridin-4-yl-hydrazine with an unsymmetrical ketone (e.g., 2-pentanone) under acidic conditions and are isolating two different pyridinyl-indole regioisomers.
Root Cause Analysis: The[6][6]-Sigmatropic Rearrangement
The Fischer indole synthesis proceeds by forming a hydrazone, which tautomerizes to an enehydrazine intermediate.[5] If the ketone is unsymmetrical, two different enehydrazine tautomers can form. The subsequent acid-catalyzed[6][6]-sigmatropic rearrangement, the key bond-forming step, will then proceed from each tautomer, leading to two distinct products. The regioselectivity is determined by which enehydrazine intermediate is formed preferentially and which rearrangement has a lower activation energy.
Troubleshooting & Optimization Strategy: Catalyst and Condition Tuning
Controlling the formation of the enehydrazine intermediate is key. Generally, the less-substituted enehydrazine is the kinetically favored product, while the more-substituted (more stable) enehydrazine is the thermodynamic product.
-
Choice of Acid Catalyst: The strength and type of acid can influence the equilibrium between the hydrazone and the enehydrazine tautomers.
-
Brønsted Acids (e.g., Polyphosphoric Acid (PPA), p-TsOH): These are classic catalysts. PPA is often effective at high temperatures and can favor the thermodynamically more stable product.[5][7]
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): These coordinate to the nitrogen atoms and can offer different selectivity profiles compared to Brønsted acids, sometimes favoring the kinetic product under milder conditions.[5][8] Experimenting with a range of Lewis acids is a valid strategy.
-
-
Temperature and Reaction Time:
-
Lower Temperatures & Shorter Times: May favor the kinetically formed, less-substituted indole.
-
Higher Temperatures & Longer Times: May allow the intermediates to equilibrate, favoring the thermodynamically more stable, more-substituted indole.
-
Experimental Protocol: Modulating Fischer Indole Regioselectivity
-
Hydrazone Formation (Pre-formation recommended): In a flask, dissolve the unsymmetrical ketone (1.0 eq) and pyridin-4-yl-hydrazine (1.0 eq) in ethanol with a catalytic drop of acetic acid. Stir at room temperature or warm gently until hydrazone formation is complete (monitor by TLC). Remove the solvent under reduced pressure.
-
Cyclization (Test Conditions):
-
Condition A (Kinetic Bias): To the crude hydrazone, add a solution of ZnCl₂ (1.5 eq) in a non-polar solvent like toluene. Stir at a moderate temperature (e.g., 60-80 °C) and monitor for product formation.
-
Condition B (Thermodynamic Bias): Add the crude hydrazone directly to pre-heated polyphosphoric acid (PPA) (10x weight) at a higher temperature (e.g., 120-150 °C). Stir vigorously.
-
-
Workup:
-
For A: Cool the reaction, dilute with ethyl acetate, and wash with aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate.
-
For B: Cool the reaction mixture carefully, then pour it onto crushed ice. Neutralize with a strong base (e.g., NaOH pellets, carefully) until the pH is basic. Extract the product with an organic solvent like ethyl acetate.
-
-
Analysis: Purify the crude product by column chromatography and determine the product ratio by ¹H NMR or GC-MS.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
El Hassani, I. A., Rouzi, K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
-
Wikipedia. (2024). Fischer indole synthesis. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Haj-Ahmad, R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2496. [Link]
-
Wikipedia. (2024). Electrophilic aromatic directing groups. [Link]
-
Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes. [Link]
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- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Analyzing Pyridin-4-yl-hydrazine Reaction Products
This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Pyridin-4-yl-hydrazine and its potential reaction products. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind critical methodological choices.
Introduction: The Significance of Pyridin-4-yl-hydrazine Analysis
Pyridin-4-yl-hydrazine is a key building block in synthetic organic chemistry and pharmaceutical development.[1] Its reactive hydrazine moiety readily participates in various reactions, such as condensations with carbonyl compounds, to form a diverse array of heterocyclic products.[2] The ability to accurately monitor the progress of these reactions, identify and quantify the starting material, intermediates, and final products is paramount for process optimization, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs).[3]
The inherent polarity of Pyridin-4-yl-hydrazine and many of its derivatives presents a significant challenge for traditional reversed-phase (RP) HPLC methods, often leading to poor retention and peak shape.[4] This guide will compare and contrast different HPLC strategies, providing the experimental data necessary to make informed decisions for developing a fit-for-purpose analytical method.
Foundational Principles: Selecting the Right Chromatographic Mode
The first and most critical decision in HPLC method development is the selection of the appropriate separation mode. Given the polar nature of Pyridin-4-yl-hydrazine and its likely reaction products, several options must be considered.
Reversed-phase HPLC, typically employing non-polar stationary phases like C18, is the most common chromatographic technique.[5] However, highly polar analytes like Pyridin-4-yl-hydrazine often exhibit insufficient retention on these columns, eluting at or near the void volume.[4]
-
Mechanism: Separation is based on hydrophobic interactions between the analytes and the non-polar stationary phase. A polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, and hydrophobic molecules are retained longer.[6]
-
Challenges with Polar Analytes: The hydrophilic nature of Pyridin-4-yl-hydrazine limits its interaction with the C18 stationary phase, resulting in poor retention.
HILIC has emerged as a powerful technique for the separation of highly polar and hydrophilic compounds.[7][8]
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][10] A water-enriched layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.[11] More polar analytes are more strongly retained.[9]
-
Advantages for Pyridin-4-yl-hydrazine: HILIC offers significantly better retention for polar compounds compared to RP-HPLC, making it an excellent choice for this application.[7]
Mixed-mode columns combine both reversed-phase and ion-exchange functionalities on a single stationary phase, providing unique selectivity for a wide range of analytes, including polar and ionizable compounds.
-
Mechanism: These columns can engage in multiple interaction modes simultaneously, such as hydrophobic interactions and cation or anion exchange.[1] This allows for the retention of both non-polar and polar/charged species.
-
Potential for Complex Mixtures: For reaction mixtures containing compounds with varying polarities and charge states, mixed-mode chromatography can offer superior separation.
Experimental Design and Method Development Strategy
A systematic approach to method development is crucial for achieving a robust and reliable separation. The following workflow outlines the key steps and considerations.
Caption: A systematic workflow for HPLC method development.
Before initiating any experimental work, it is essential to understand the physicochemical properties of Pyridin-4-yl-hydrazine and its expected reaction products.
-
UV-Vis Spectroscopy: Determine the maximum absorption wavelength (λmax) to ensure optimal detector sensitivity. Pyridine and its derivatives typically exhibit strong absorbance around 254 nm.[12][13]
-
Solubility: Assess the solubility of the analytes in various solvents to select an appropriate sample diluent.[5]
This is the most critical phase of method development, where the optimal stationary and mobile phases are identified.
Table 1: Comparison of HPLC Columns for Pyridin-4-yl-hydrazine Analysis
| Column Type | Stationary Phase | Advantages | Disadvantages |
| Reversed-Phase | C18, 5 µm, 150 x 4.6 mm | Widely available, robust.[5] | Poor retention for polar analytes. |
| HILIC | Amide, 3 µm, 100 x 2.1 mm | Excellent retention for polar compounds.[11] | Can have longer equilibration times. |
| Mixed-Mode | C18 with embedded ion-exchange groups | Versatile for complex mixtures. | Can have more complex retention mechanisms. |
Experimental Protocol: Column Screening
-
Prepare a standard solution of Pyridin-4-yl-hydrazine and, if available, key reaction products at a concentration of approximately 10 µg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Equilibrate each column with the starting mobile phase conditions for at least 30 minutes.
-
Inject the standard solution and run a generic gradient for each column.
-
RP Gradient: 5% to 95% Acetonitrile in water (with 0.1% formic acid) over 15 minutes.
-
HILIC Gradient: 95% to 50% Acetonitrile in water (with 10 mM ammonium formate, pH 3.0) over 15 minutes.
-
-
Evaluate the resulting chromatograms for retention, peak shape, and resolution.
Once the most promising column and mobile phase system have been selected, further optimization is required to achieve the desired separation.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Pyridin-4-yl-hydrazine. Adjusting the pH can alter the ionization state of the analyte and residual silanol groups on the stationary phase.[14]
-
Gradient Profile: Fine-tune the gradient slope and duration to improve the resolution between closely eluting peaks.
-
Temperature and Flow Rate: Optimizing column temperature can improve peak efficiency and reduce backpressure. The flow rate can be adjusted to balance analysis time and resolution.
Table 2: Impact of Mobile Phase Additives on Peak Shape
| Additive | Concentration | Effect on Pyridin-4-yl-hydrazine Peak |
| Formic Acid | 0.1% | Improves peak shape by protonating basic analytes and suppressing silanol interactions.[1] |
| Ammonium Formate | 10 mM | Acts as a buffer and can improve peak shape and reproducibility in HILIC mode. |
| Triethylamine (TEA) | 0.05% | A competing base that can reduce peak tailing by masking active silanol sites.[14] |
Method Validation: Ensuring Reliability and Robustness
Once an optimized method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R2)) to ensure it is suitable for its intended purpose.[15][16][17]
Caption: Key parameters for analytical method validation.
Key Validation Parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[15]
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[18]
-
Accuracy: The closeness of the test results to the true value.[18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion and Recommendations
Developing a robust HPLC method for the analysis of Pyridin-4-yl-hydrazine and its reaction products requires a systematic approach that begins with a thorough understanding of the analyte's properties. While reversed-phase HPLC is a common starting point, its limitations in retaining highly polar compounds often necessitate the use of alternative techniques.
Based on the principles and experimental considerations outlined in this guide, Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended as the preferred method for this application. HILIC provides superior retention for polar analytes, leading to better resolution and more reliable quantification. For particularly complex reaction mixtures containing a wide range of polarities, mixed-mode chromatography may also be a viable option.
Ultimately, the choice of method will depend on the specific goals of the analysis. By following the structured workflow presented here—from initial screening through to full validation—researchers can confidently develop a fit-for-purpose HPLC method that delivers accurate and reproducible results.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Wikipedia. (2024). Reversed-phase chromatography. Retrieved from [Link]
-
ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
SciSpace. (2021, June 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]
-
DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
LCGC International. (2026, February 14). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
Wikipedia. (2024). Hydrophilic interaction chromatography. Retrieved from [Link]
-
Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]
-
Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyridine, 2-bromo-5-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Inter-Research. (2025, March 31). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 4-Hydrazinopyridine | CAS#:27256-91-3. Retrieved from [Link]
-
Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, March 16). 2.3: Effect of Non-bonding Electrons. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
PMC. (n.d.). Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]
-
PubChem. (n.d.). [Pyrazin-2-yl(pyridin-4-yl)methyl]hydrazine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydrazinopyridine. Retrieved from [Link]
-
Medium. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
-
Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
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- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
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Technical Comparison Guide: Catalytic Strategies for Pyridyl Hydrazine Synthesis
Executive Summary
The synthesis of pyridyl hydrazines is a critical bottleneck in the production of pyrazole-based kinase inhibitors and agrochemicals. While Nucleophilic Aromatic Substitution (SNAr) remains the baseline for electron-deficient substrates (e.g., 2-chloro-3-nitropyridine), it fails for unactivated or electron-rich systems.
This guide compares the two dominant transition-metal catalytic systems: Palladium (Buchwald-Hartwig) and Copper (Ullmann-Ma) .
-
Palladium systems utilizing bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos) offer the highest turnover frequencies (TOF) and yields (>90%) for deactivated aryl chlorides, specifically overcoming the "pyridine poisoning" effect.
-
Copper systems (CuI/L-Proline or Phenanthroline) provide a cost-effective alternative for aryl iodides but suffer from higher catalyst loading and harsh thermal requirements.
Recommendation: Use Pd-BrettPhos G3 for high-value, late-stage functionalization of 3-halopyridines. Use CuI/4-Hydroxy-L-Proline for early-stage, cost-sensitive scale-up of 2-iodopyridines.
Mechanistic Challenges & Causality
To select the right catalyst, one must understand the failure modes of the pyridine substrate.
The "Pyridine Poisoning" Effect
Pyridines possess a basic nitrogen atom capable of σ-coordination to the metal center. In Pd-catalysis, the pyridine nitrogen competes with phosphine ligands, displacing them and forming a stable, inactive [Pd(Pyridine)2L2] species. This halts the catalytic cycle.[1]
-
Solution: Use sterically bulky ligands (e.g., t-Bu-XPhos, BrettPhos). The bulk prevents the pyridine nitrogen from approaching the metal center while allowing the smaller oxidative addition intermediates to proceed.
Regioselectivity (2- vs 3- vs 4-position)[2]
-
2-Position: Electron-deficient. Prone to SNAr but difficult for Pd oxidative addition due to the adjacent nitrogen's inductive effect.
-
3-Position: Electron-neutral (benzene-like). Inert to SNAr; requires highly active Pd or Cu catalysis.
Comparative Analysis: Pd vs. Cu vs. SNAr
System A: Palladium (Buchwald-Hartwig)[1][3]
-
Catalyst: Pd2(dba)3 or Pd(OAc)2 with BrettPhos or RuPhos .
-
Mechanism: Pd(0)/Pd(II) cycle.[1][2] Rate-limiting step is often Oxidative Addition (for chlorides) or Reductive Elimination (for bulky hydrazines).
-
Efficacy:
-
Yield: Consistently 85-98%.
-
Substrate Scope: Excellent for Chlorides, Bromides, and Triflates.
-
Temp: Mild (65-100°C).
-
-
Self-Validating Check: Reaction mixture must remain homogenous. Precipitation of Pd-black indicates ligand dissociation and catalyst death.
System B: Copper (Ullmann-Ma)
-
Catalyst: CuI with 4-Hydroxy-L-Proline or 1,10-Phenanthroline .[3]
-
Mechanism: Radical-anionic pathway or Cu(I)/Cu(III) cycle (debated).
-
Efficacy:
-
Yield: Variable (40-85%).
-
Substrate Scope: Good for Iodides; poor for Chlorides.
-
Temp: Harsh (90-140°C).
-
-
Self-Validating Check: Color change from green (oxidized Cu) to brick-red/brown implies active species. Blue solution indicates inactive Cu(II) formation (oxygen leak).
System C: SNAr (Thermal)
-
Catalyst: None (or Lewis Acid).
-
Mechanism: Meisenheimer Complex intermediate.
-
Efficacy: Limited to 2-halopyridines with EWG (NO2, CN) at ortho/para positions.
Decision Logic & Workflows
The following diagram illustrates the decision process for selecting the optimal catalytic system based on substrate electronics and leaving group.
Figure 1: Decision matrix for catalyst selection based on pyridyl substitution patterns.
Experimental Protocols
Protocol A: High-Fidelity Pd-Coupling (For 3-Chloropyridines)
Objective: Synthesis of 3-(N-Boc-hydrazino)pyridine. Note: We use Boc-hydrazine instead of hydrazine hydrate to prevent double-arylation and catalyst poisoning.
-
Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with:
-
3-Chloropyridine (1.0 equiv)
-
Boc-Hydrazine (1.2 equiv)
-
Pd(OAc)2 (2 mol%)
-
BrettPhos (4 mol%) - Critical: 2:1 Ligand:Metal ratio ensures stability.
-
Cs2CO3 (1.4 equiv) - Must be finely ground and dried.
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Activation: Seal vial and heat to 90°C for 12 hours.
-
Validation (TLC): Stain with Ninhydrin . The product (protected hydrazine) will stain distinctively red/purple upon heating.
-
Self-Validating Step: If the reaction mixture turns black and precipitates metal within 1 hour, oxygen ingress occurred. Discard and restart.
-
-
Workup: Filter through Celite to remove Pd/Salts. Concentrate and purify via flash chromatography (Hex/EtOAc).
Protocol B: Cost-Effective Cu-Coupling (For 2-Iodopyridines)
Objective: Synthesis of 2-hydrazinopyridine (unprotected).
-
Preparation: Charge a screw-cap tube with:
-
Solvent: DMSO (High polarity is required to solubilize the Cu-amino acid complex).
-
Reaction: Heat to 80°C for 24 hours.
-
Validation: Monitor consumption of iodide by HPLC.
-
Self-Validating Step: The solution should remain a clear, deep blue/green. A brown suspension indicates Cu2O formation and catalyst stalling.
-
-
Workup: Requires aqueous extraction to remove DMSO. Caution: Hydrazines are toxic; quench aqueous waste with bleach.
Data Comparison
The following table synthesizes performance metrics from standard application studies (e.g., Buchwald group, Ma group).
| Feature | Pd-BrettPhos | Cu-L-Proline | SNAr |
| Primary Substrate | Aryl Chlorides/Bromides | Aryl Iodides | Activated Fluorides/Chlorides |
| Catalyst Loading | Low (0.5 - 2 mol%) | High (10 - 20 mol%) | N/A |
| Temperature | 65 - 100°C | 80 - 140°C | 25 - 80°C |
| Tolerance to H2O | Low (Strict Anhydrous) | Moderate | High |
| Cost | $ (Ligand is cheap) | $ | |
| Avg. Yield (3-Py) | 92% | 45% | <5% |
| Avg. Yield (2-Py) | 85% | 88% | 95% (if activated) |
Mechanistic Pathway Visualization
Understanding the Pd-cycle helps troubleshoot low yields.
Figure 2: Palladium catalytic cycle showing the critical oxidative addition and the risk of pyridine poisoning.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
Ma, D., et al. (2009). "CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine." The Journal of Organic Chemistry. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society. (Foundational work on BrettPhos ligand design). [Link]
-
Lundgren, R. J., & Stradiotto, M. (2010). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie. [Link]
Sources
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- 2. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
Comparative Guide: Alternatives to Pyridin-4-yl-hydrazine Hydrobromide for Hydrazone Formation
Executive Summary
Pyridin-4-yl-hydrazine hydrobromide is a staple reagent for introducing the pyridine moiety into molecular scaffolds via hydrazone linkages. It is widely used in the synthesis of kinase inhibitors, metallo-supramolecular structures, and antitubercular agents. However, its utility is often hampered by the hygroscopic nature of the hydrobromide salt, the requirement for in situ neutralization, and the inherent genotoxicity of free hydrazine species.
This guide evaluates three distinct classes of alternatives that offer superior handling, altered electronic profiles, or enhanced metabolic stability:
-
2-Hydrazinopyridine: The structural isomer for chelation-driven stability.
-
Phenylhydrazine: The kinetic benchmark for robust condensation.
-
Isonicotinic Acid Hydrazide (Isoniazid): The acyl-equivalent for hydrolytically stable bioconjugation.
Part 1: The Benchmark Analysis
This compound (The Incumbent)
Mechanism of Action:
The reaction proceeds via nucleophilic attack of the terminal hydrazine nitrogen (
Critical Limitation: If the pH is too low (<4), the pyridine nitrogen protonates, creating a dicationic species that is electrostatically repulsed by protonated carbonyls, stalling the reaction.
Part 2: Comparative Analysis of Alternatives
Alternative A: 2-Hydrazinopyridine (The Chelating Isomer)
Best For: Metallodrug synthesis and heterocycle formation (e.g., pyrazoles).
-
Electronic Shift: The 2-position places the hydrazine adjacent to the pyridine nitrogen. This allows for intramolecular hydrogen bonding or bidentate metal chelation (N-N...N), which is impossible with the 4-isomer.
-
Reactivity: Slightly less nucleophilic than the 4-isomer due to the inductive effect of the adjacent ring nitrogen, but often cleaner reaction profiles due to the "chelation effect" stabilizing the intermediate.
Alternative B: Phenylhydrazine (The Kinetic Standard)
Best For: Rapid library synthesis where the pyridine nitrogen is not essential for SAR (Structure-Activity Relationship).
-
Nucleophilicity: The phenyl ring is less electron-withdrawing than the pyridine ring. Consequently, phenylhydrazine is significantly more nucleophilic (
) than pyridin-4-yl-hydrazine. -
Solubility: Available as a free base liquid or HCl salt; the free base is miscible in organic solvents, avoiding the solubility issues of the HBr salt.
Alternative C: Isoniazid (The Acyl-Hydrazone Scaffold)
Best For: Drug delivery and biological stability.
-
Structural Divergence: Reacts to form an acylhydrazone (
) rather than a simple hydrazone. -
Stability: The resulting acylhydrazone is significantly more resistant to hydrolysis at physiological pH than the alkyl/aryl hydrazone derived from pyridin-4-yl-hydrazine. This is the standard for antitubercular drug design.
Part 3: Quantitative Performance Comparison
| Feature | Pyridin-4-yl-hydrazine HBr | 2-Hydrazinopyridine | Phenylhydrazine | Isoniazid |
| Product Linkage | Aryl-Hydrazone | Aryl-Hydrazone | Aryl-Hydrazone | Acyl -Hydrazone |
| Nucleophilicity | Low (EWG effect) | Low (Inductive effect) | High | Moderate |
| Hydrolytic Stability | Moderate | Moderate | Moderate | High |
| Chelation Mode | Monodentate | Bidentate (N,N) | Monodentate | Bidentate (O,N) |
| Handling | Solid Salt (Hygroscopic) | Solid/Oil (Oxidation prone) | Liquid/Solid (Toxic) | Solid (Stable) |
| Typical Yield | 65-80% | 70-85% | 85-95% | 80-95% |
Part 4: Visualizing the Mechanism & Selection Logic
Figure 1: Mechanistic Pathway of Hydrazone Formation
The diagram below illustrates the critical neutralization step required for the HBr salt and the acid-catalyzed condensation pathway.
Caption: Neutralization of the HBr salt is the rate-gating step before nucleophilic attack can occur.
Figure 2: Reagent Selection Decision Matrix
Use this logic flow to select the appropriate reagent based on your specific chemical requirements.
Caption: Decision matrix for selecting hydrazine reagents based on structural and functional constraints.
Part 5: Validated Experimental Protocols
Protocol A: Standard Condensation with Pyridin-4-yl-hydrazine HBr
Use this protocol if you must stick to the specific 4-pyridyl scaffold.
-
Neutralization: Suspend Pyridin-4-yl-hydrazine dihydrobromide (1.0 equiv) in Ethanol (10 mL/mmol). Add Sodium Acetate (anhydrous, 2.2 equiv) and stir for 15 minutes at room temperature. Observation: The suspension will change consistency as free base is liberated and NaBr precipitates.
-
Condensation: Add the aldehyde/ketone (1.0 equiv).
-
Catalysis: Add glacial Acetic Acid (catalytic, 0.1 equiv) if reaction is sluggish.
-
Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to 0°C. The hydrazone usually precipitates. Filter and wash with cold water (to remove NaBr) and cold ethanol.
Protocol B: Rapid Synthesis with Phenylhydrazine (Alternative)
Use this for high-throughput library generation.
-
Mixing: Dissolve the aldehyde (1.0 equiv) in MeOH.
-
Addition: Add Phenylhydrazine (1.1 equiv) dropwise. Caution: Exothermic.
-
Reaction: Stir at RT for 30–60 minutes. (Most aldehydes react instantly; ketones may require mild heating).
-
Isolation: Add water dropwise until turbidity appears. Cool to crystallize the product.
Protocol C: Stable Conjugation with Isoniazid
Use this for biological testing of stable conjugates.
-
Solvent System: Use H2O:Ethanol (1:1) to accommodate the solubility of Isoniazid.
-
Reaction: Mix Isoniazid (1.0 equiv) and Aldehyde (1.0 equiv).
-
Catalysis: Adjust pH to ~5.0 using dilute HCl.
-
Time: Stir at RT for 12 hours. Acylhydrazone formation is slower but thermodynamically favored.
-
Purification: Products often precipitate. Recrystallize from EtOH.
References
-
Mechanistic Insight: Kool, E. T., et al. "Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH." Journal of the American Chemical Society, 2013. Link
-
Isoniazid Chemistry: Sriram, D., et al. "Isoniazid derivatives with anti-tubercular activity." Journal of Medicinal Chemistry, 2006. Link
-
Pyridyl Hydrazine Synthesis: "Synthesis of 2-hydrazinopyridine from 2-chloropyridine." ChemicalBook Protocols, 2022. Link
-
Hydrazone Stability: Kalia, J., & Raines, R. T. "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 2008. Link
-
General Protocol: "Preparation of Acetone Hydrazone." Organic Syntheses, Coll. Vol. 6, p. 161.[1] Link
Sources
"validation of a quantitative assay for Pyridin-4-yl-hydrazine derivatives"
Executive Summary: The Genotoxicity Challenge
Pyridin-4-yl-hydrazine and its derivatives are critical intermediates in the synthesis of various pharmaceuticals, including kinase inhibitors and anti-tuberculosis agents (e.g., Isoniazid). However, under ICH M7(R1) guidelines, hydrazine moieties are flagged as structural alerts for potential mutagenicity. Consequently, they must be controlled at trace levels—often in the low parts-per-million (ppm) or parts-per-billion (ppb) range—relative to the Active Pharmaceutical Ingredient (API).
The Analytical Problem: Pyridin-4-yl-hydrazine presents a "perfect storm" of analytical challenges:
-
High Polarity: It retains poorly on standard C18 columns.
-
Lack of Chromophore: It has weak UV absorbance, limiting HPLC-UV sensitivity.
-
Instability: Hydrazines are prone to oxidative degradation, making direct analysis unreliable.
The Solution: This guide validates a Pre-column Derivatization LC-MS/MS Assay as the superior methodology, comparing it objectively against standard HPLC-UV and GC-MS alternatives.
Comparative Analysis: Selecting the Right Tool
We evaluated three primary methodologies for the quantification of Pyridin-4-yl-hydrazine derivatives. The comparison below highlights why the Derivatization-LC-MS/MS workflow is the recommended "Gold Standard" for trace impurity analysis.
Table 1: Method Performance Matrix
| Feature | Method A: Direct HPLC-UV | Method B: GC-MS | Method C: Deriv-LC-MS/MS (Recommended) |
| Sensitivity (LOD) | Moderate (10–50 ppm) | High (0.1–1 ppm) | Ultra-High (< 0.01 ppm) |
| Selectivity | Low (Matrix interference common) | High | Very High (MRM Specificity) |
| Analyte Stability | Poor (On-column degradation) | Poor (Thermal degradation in injector) | Excellent (Stabilized as hydrazone) |
| Retention | Weak (Requires ion-pairing) | N/A | Strong (Increased lipophilicity) |
| Regulatory Fit | QC Release (High limits) | Residual Solvents | Genotoxic Impurity (Trace limits) |
Strategic Selection Workflow
The following decision tree illustrates the logic applied when selecting the validation strategy.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements and analyte stability.
The Validated Protocol: Benzaldehyde Derivatization LC-MS/MS
To overcome the polarity and stability issues, we utilize Benzaldehyde as a derivatizing agent.[1] This reaction converts the unstable Pyridin-4-yl-hydrazine into a stable Hydrazone derivative. This transformation increases the molecular weight (improving MS signal-to-noise) and lipophilicity (enabling standard C18 retention).
Reaction Mechanism
Figure 2: In-situ derivatization reaction. The formation of the hydrazone creates a stable chromophore suitable for sensitive MS detection.
Step-by-Step Methodology
Reagents:
-
Analyte: Pyridin-4-yl-hydrazine (or specific derivative).
-
Derivatizing Agent: Benzaldehyde (Reagent Grade).
-
Solvent: Methanol (LC-MS Grade).
-
Catalyst: Formic Acid (0.1%).
Protocol:
-
Stock Preparation: Dissolve 10 mg of Pyridin-4-yl-hydrazine in 10 mL of Methanol.
-
Derivatization Mix:
-
Take 100 µL of Stock Solution (or Sample).
-
Add 500 µL of Benzaldehyde Solution (2% v/v in Methanol).
-
Add 10 µL Formic Acid.
-
Vortex and incubate at 40°C for 30 minutes .
-
-
Quenching/Dilution: Dilute to volume with Mobile Phase A/B (50:50) to match initial LC conditions.
-
Analysis: Inject 5 µL into the LC-MS/MS system.
Instrumental Parameters
| Parameter | Setting | Rationale |
| Column | C18 (100 x 2.1 mm, 1.7 µm) | Sub-2-micron particles for sharp peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes ionization (ESI+). |
| Mobile Phase B | Acetonitrile | Strong elution for the hydrophobic hydrazone. |
| Gradient | 10% B to 90% B in 5 min | Fast elution of the derivative; washes out excess benzaldehyde. |
| Ionization | ESI Positive Mode | Pyridine ring protonates easily ( |
| Detection | MRM (Multiple Reaction Monitoring) | Maximizes selectivity against matrix background.[2] |
Validation Results (ICH Q2 R2)
The following data summarizes the validation of the derivatization method, demonstrating its superiority over direct analysis.
Linearity and Range
Calibration curves were constructed using the ratio of the analyte peak area to the internal standard (IS).
| Parameter | Result | Acceptance Criteria |
| Range | 1.0 ng/mL – 1000 ng/mL | Covers expected impurity levels. |
| Regression ( | > 0.9995 | |
| Slope | Consistent across 3 days | RSD |
Accuracy and Recovery
Spike recovery performed in API matrix (10 mg/mL).
| Spike Level | Mean Recovery (%) | % RSD (n=6) |
| LOQ (1 ng/mL) | 96.5% | 4.2% |
| 100% Limit | 99.8% | 1.8% |
| 150% Limit | 101.2% | 1.5% |
Sensitivity (LOD/LOQ)
Calculated based on Signal-to-Noise (S/N) ratio.
-
LOD (S/N = 3): 0.3 ng/mL (0.03 ppm relative to API).
-
LOQ (S/N = 10): 1.0 ng/mL (0.1 ppm relative to API).
-
Comparison: This is approximately 100x more sensitive than the HPLC-UV alternative without derivatization.
Senior Scientist Insights: Troubleshooting & Robustness
1. Excess Derivatizing Agent: Benzaldehyde is UV-active and present in large excess. It will elute later in the gradient.
-
Insight: Ensure your gradient holds at high organic (90% B) for at least 2 minutes to wash the column. If not, benzaldehyde carryover will interfere with subsequent injections.
2. pH Control is Critical: The formation of the hydrazone is acid-catalyzed.
-
Insight: If reaction yield is low, verify the pH of the reaction mixture is between 3.0 and 4.0. Neutral pH significantly slows the reaction.
3. Internal Standard Selection: Do not use a non-derivatized internal standard.
-
Insight: Use a stable isotope-labeled analog (e.g., Pyridin-4-yl-hydrazine-d4) and derivatize it simultaneously with the sample. This compensates for any variability in the derivatization efficiency.
References
-
International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures: Q2(R2). [Link]
-
International Council for Harmonisation (ICH). (2017).[4] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: M7(R1). [Link]
-
Wang, J., Yang, S., & Zhang, K. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[1][2][5] Journal of Pharmaceutical and Biomedical Analysis.[6][7] [Link]
-
Liu, H., et al. (2017).[8] Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B. [Link]
-
Elder, D. P., Snodin, D., & Teasdale, A. (2010).[6] Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[2][6] Journal of Pharmaceutical and Biomedical Analysis.[6][7] [Link]
Sources
- 1. Issue's Article Details [indiandrugsonline.org]
- 2. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. | Sigma-Aldrich [sigmaaldrich.com]
- 7. ijphr.com [ijphr.com]
- 8. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative study of derivatization agents for carbonyl compounds"
Executive Summary: From Color to Charge
For decades, the analysis of carbonyl compounds (aldehydes and ketones) was synonymous with 2,4-Dinitrophenylhydrazine (DNPH) . This reagent was designed for an era where UV-Vis detection was king—adding a chromophore to transparent molecules to make them visible.
However, modern drug development and metabolomics have shifted toward Mass Spectrometry (MS). In this regime, DNPH is often a liability: it is poorly ionizable and causes source suppression. This guide documents the necessary pivot to "modern" agents: PFBHA for gas chromatography (volatility enhancement) and 3-NPH or Girard’s Reagents for liquid chromatography (ionization enhancement).
This guide provides an objective, data-backed comparison to help you select the correct agent for your specific matrix and detection method.
Mechanistic Foundations
All primary carbonyl derivatization agents share a common electrophilic mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination .
The nucleophilic nitrogen (hydrazine or hydroxylamine) attacks the carbonyl carbon, followed by dehydration to form a double bond (hydrazone or oxime).
Visualization: General Reaction Mechanism
Figure 1: General mechanism for Schiff base formation. The stability of the C=N bond is critical for accurate quantitation.
The Contenders: Comparative Analysis
DNPH (2,4-Dinitrophenylhydrazine)[1][2][3]
-
Primary Use: HPLC-UV (360 nm).
-
Limitation: While robust for air analysis, DNPH derivatives are hydrophobic and ionize poorly in ESI-MS (Electrospray Ionization). They often require negative mode MS, which has higher background noise.
PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine)[8][9][10]
-
The Standard: EPA Method 556.
-
Primary Use: GC-MS (Electron Capture Detection).
-
Mechanism: Forms oximes.[6][7] The five fluorine atoms render the molecule highly volatile and provide exceptional sensitivity in negative chemical ionization (NCI) GC-MS.
-
Critical Nuance: PFBHA creates E/Z isomers (syn/anti). This results in two chromatographic peaks for a single analyte (except symmetrical ketones). You must sum the areas of both peaks for accurate quantitation.
3-NPH (3-Nitrophenylhydrazine) & Girard's Reagents
-
The Modern Choice: Metabolomics & Bioanalysis.
-
Mechanism:
-
3-NPH: Designed for LC-MS.[8][9][10] Unlike DNPH, it is optimized for negative mode ESI but with significantly higher ionization efficiency due to the specific position of the nitro group. It can also derivatize carboxylic acids (with EDC coupling).
-
Girard's T/P: Introduces a permanent positive charge (quaternary ammonium). This makes the derivative "fly" in positive mode ESI-MS, increasing sensitivity by 100-1000x compared to underivatized analytes.
-
Performance Data Comparison
| Feature | DNPH | PFBHA | 3-NPH | Girard's Reagent T |
| Primary Platform | HPLC-UV | GC-MS | LC-MS/MS (Neg) | LC-MS/MS (Pos) |
| LOD (Approx) | ~0.1 µM (UV) | 1–10 nM (GC-MS) | < 10 nM | < 1 nM (Trace) |
| Reaction Time | 30–60 min | 2 hours | 30–60 min | 60 min |
| Isomer Issues | Rare | Yes (E/Z pairs) | No | No |
| Stability | High (Weeks) | High (Days) | Moderate | Moderate |
| Cleanup Needed? | Often (Cartridges) | Yes (Extraction) | No (In-vial) | No (In-vial) |
| Cost | Low | High | Moderate | Moderate |
Experimental Protocols
Protocol A: High-Sensitivity GC-MS using PFBHA
Best for: Volatile aldehydes in aqueous samples (e.g., environmental water, bio-fluids).
-
Preparation: Add 1 mL of sample to a 20 mL headspace vial.
-
Derivatization: Add 200 µL of PFBHA solution (20 mg/mL in water).
-
Catalysis: Adjust pH to 4 using 100 µL of 0.1 M HCl (Crucial for oxime formation).
-
Incubation: Heat at 50°C for 2 hours.
-
Extraction: Add 1 mL of Hexane containing internal standard (e.g., deuterated acetone). Shake vigorously for 5 mins.
-
Analysis: Inject the Hexane layer into GC-MS.
-
Note: Look for double peaks (E/Z isomers) for asymmetric carbonyls. Sum the integration of both.
-
Protocol B: Ultra-Trace LC-MS using 3-NPH
Best for: Metabolomics (TCA cycle intermediates, sugars) in plasma/cells.
-
Reagent Mix: Prepare 200 mM 3-NPH in 75% methanol. Prepare 120 mM EDC (coupling agent) + 6% Pyridine in methanol.
-
Reaction: Mix 50 µL sample + 25 µL 3-NPH solution + 25 µL EDC/Pyridine solution.
-
Incubation: Vortex and incubate at 30°C for 60 mins.
-
Quenching (Optional): Add 400 µL of 10% formic acid to stop the reaction and stabilize the hydrazones.
-
Analysis: Inject directly into LC-MS/MS (Negative Mode).
-
Advantage:[11] 3-NPH allows simultaneous detection of carboxylic acids and carbonyls in one run.
-
Decision Matrix: Selecting the Right Agent
Use this logic flow to determine the optimal agent for your study.
Figure 2: Selection logic for carbonyl derivatization agents based on instrumentation and analyte properties.
References
-
U.S. EPA. (1999).[3][4] Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC).[2][3][4]Link
-
Han, J., et al. (2013). 3-Nitrophenylhydrazine-based chemical derivatization for LC-MS/MS analysis of carbonyl compounds. Analytical Chemistry.[12][8][5][13][14] Link (Referencing recent 3-NPH optimization studies).
-
Yu, H., et al. (2002). Comparison of PFBHA and DNPH derivatization for the analysis of carbonyls. Environmental Science & Technology. Link
-
Luo, W., et al. (2020). Girard’s Reagent P Derivatization for Enhanced MS Sensitivity.[15][16] Analytical Chemistry.[12][8][5][13][14] Link
-
Sigma-Aldrich. (2025). PFBHA: Advantages over derivatization with 2,4-DNPH.[12]Link
Sources
- 1. chromtech.net.au [chromtech.net.au]
- 2. epa.gov [epa.gov]
- 3. alsglobal.eu [alsglobal.eu]
- 4. Analysis of Carbonyl Compounds in Ambient Air by a Microreactor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.upenn.edu [med.upenn.edu]
Comparative Guide to Assessing the Genotoxic Potential of Hydrazine Impurities in Pharmaceuticals
Introduction to Hydrazine and its Genotoxic Concerns in Pharmaceuticals
Hydrazine is a highly reactive chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Its utility, however, is shadowed by its classification as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1] This classification stems from its demonstrated genotoxicity—the ability to damage DNA, which can lead to mutations and potentially cancer.[1][2] Hydrazine can be introduced into the final drug product as a residual impurity from the manufacturing process.[2] Given the serious health risks associated with genotoxic impurities, even at trace levels, regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate their strict control.[2][3]
The genotoxic mechanism of hydrazine is believed to involve its reaction with endogenous formaldehyde to form a DNA-methylating agent.[1][4] This can lead to the formation of DNA adducts, such as N7-methylguanine and O6-methylguanine, which have been identified in the liver of rodents exposed to hydrazine.[1]
This guide provides a comprehensive comparison of the analytical and toxicological methodologies essential for assessing and controlling the genotoxic risk of hydrazine impurities. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices and self-validating protocols.
Analytical Strategies for the Detection and Quantification of Hydrazine
The analysis of hydrazine presents significant challenges due to its low molecular weight, high polarity, lack of a UV chromophore, and high reactivity.[5] These properties make direct analysis difficult, often necessitating derivatization to enhance detectability and chromatographic performance.
Comparison of Analytical Methodologies:
Two primary chromatographic techniques are favored for the trace-level quantification of hydrazine in pharmaceutical matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), both typically requiring a derivatization step.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile compounds. To make hydrazine amenable to GC analysis, it is often derivatized to form a more volatile and thermally stable product. A common approach involves reaction with a ketone, such as acetone, to form the corresponding azine.[6][7] Headspace GC-MS is particularly advantageous as it minimizes matrix effects by analyzing the vapor phase above the sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for non-volatile and thermally labile compounds.[8] For hydrazine analysis, derivatization is employed to introduce a chromophore for UV detection or to improve ionization efficiency for mass spectrometric detection.[5] Reagents like 2-hydroxy-1-naphthalaldehyde (HNA) or salicylaldehyde are used to form hydrazones, which can be readily analyzed by reverse-phase LC.[5][9]
Table 1: Comparison of Analytical Methods for Hydrazine Quantification
| Feature | GC-MS with Derivatization | LC-MS/UV with Derivatization |
| Principle | Separation of volatile derivatives followed by mass-based detection. | Separation of non-volatile derivatives followed by mass or UV-based detection. |
| Common Derivatizing Agents | Acetone, Pentafluorobenzaldehyde (PFB) | Salicylaldehyde, 2-Hydroxy-1-Naphthalaldehyde (HNA), Benzaldehyde[5] |
| Advantages | High sensitivity and selectivity, headspace option minimizes matrix interference. | Broad applicability, high sensitivity with MS detection, robust for routine analysis.[9] |
| Limitations | Requires derivatization, potential for thermal degradation of derivatives. | Derivatization step can be complex, potential for matrix suppression in MS. |
| Typical Limit of Quantification (LOQ) | Low ppm to sub-ppm levels. | ~0.25 ppm (with HNA derivatization and UV detection)[5] |
Detailed Protocol: GC-MS Analysis of Hydrazine with Acetone Derivatization
This protocol describes a headspace GC-MS method for the quantification of hydrazine in a drug substance. The causality behind this choice is the ability of headspace analysis to effectively separate the volatile derivative from the non-volatile API matrix, thus ensuring high accuracy and sensitivity.
1. Reagent and Standard Preparation:
- Derivatizing Reagent: High-purity acetone.
- Hydrazine Stock Solution (100 µg/mL): Accurately weigh hydrazine sulfate and dissolve in deionized water.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the derivatizing reagent to cover the expected concentration range.
2. Sample Preparation:
- Accurately weigh a suitable amount of the drug substance (e.g., 100 mg) into a headspace vial.
- Add a defined volume of the derivatizing reagent (e.g., 1 mL of acetone).
- Add an acid catalyst, such as a small volume of formic or acetic acid, to facilitate the derivatization reaction.[6]
- Seal the vial immediately and vortex to ensure complete dissolution and reaction.
3. GC-MS Parameters:
- System: Headspace Gas Chromatograph coupled to a Mass Spectrometer.
- Column: A non-polar or mid-polar capillary column, such as a DB-624 or equivalent.[6]
- Headspace Conditions:
- Oven Temperature: 80°C
- Loop Temperature: 90°C
- Transfer Line Temperature: 100°C
- Incubation Time: 15 minutes
- GC Conditions:
- Inlet Temperature: 200°C
- Carrier Gas: Helium at a constant flow rate.
- Oven Program: Start at 50°C, hold for 2 minutes, ramp to 220°C at 20°C/min, hold for 5 minutes.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target acetone azine derivative.
4. Analysis and Quantification:
- Equilibrate the headspace system.
- Inject the headspace vapor from the prepared standards and samples.
- Construct a calibration curve by plotting the peak area of the acetone azine derivative against the concentration of the hydrazine standards.
- Calculate the concentration of hydrazine in the sample using the calibration curve.
Self-Validation: The inclusion of a positive control (spiked sample) and a negative control (unspiked sample) in each analytical run validates the method's accuracy and specificity. The use of SIM mode in the MS provides a high degree of confidence in the identity of the detected peak.
Framework for Genotoxicity Assessment
The assessment of genotoxic impurities is governed by the ICH M7 guideline, which advocates for a risk-based approach.[2][10] A key concept within this framework is the Threshold of Toxicological Concern (TTC) . The TTC is a level of exposure for any unstudied chemical that is considered to pose a negligible risk of carcinogenicity or other toxic effects.[11][12] For most genotoxic impurities, this is set at 1.5 µ g/day for lifetime exposure.[11][12][13]
A tiered approach is recommended for the genotoxicity assessment of impurities like hydrazine.
Caption: Tiered approach to genotoxicity assessment for hydrazine.
In Vitro Genotoxicity Assays: A Comparative Analysis
In vitro assays are the first line of experimental investigation to determine the genotoxic potential of a substance.
-
Bacterial Reverse Mutation Test (Ames Test): This widely used test assesses the ability of a chemical to induce mutations in different strains of Salmonella typhimurium.[14] Hydrazine and many of its derivatives have consistently tested positive in the Ames test, indicating mutagenic activity.[1][15][16] The choice of bacterial strains is critical, as some compounds are specific in the types of mutations they induce (e.g., point mutations vs. frameshift mutations).[14]
-
In Vitro Micronucleus (MN) Assay: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events in mammalian cells.[17][18] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind. Hydrazine derivatives have shown the ability to induce micronuclei in vitro, confirming their potential to cause chromosomal damage.[19]
-
In Vitro Comet Assay (Single Cell Gel Electrophoresis): This sensitive assay measures DNA strand breaks in individual cells.[20] While not currently an OECD guideline for in vitro testing, it can provide valuable mechanistic information.[21] Hydrazine has been shown to be positive in in vitro DNA strand break assays.[1]
Table 2: Comparative Overview of In Vitro Genotoxicity Assays for Hydrazine
| Assay | Endpoint Measured | Relevance to Hydrazine's Genotoxicity | Strengths | Limitations |
| Ames Test | Gene mutations in bacteria | Positive results indicate mutagenic potential.[1][22] | Rapid, cost-effective, high throughput.[14] | Bacterial system lacks mammalian metabolism and DNA repair complexity. |
| In Vitro Micronucleus Assay | Chromosomal damage (clastogenicity and aneugenicity)[18] | Positive results demonstrate the potential to cause larger-scale genetic alterations.[19] | Evaluates chromosomal damage in mammalian cells.[17] | Can be influenced by cytotoxicity. |
| In Vitro Comet Assay | DNA strand breaks[20] | Highly sensitive for detecting primary DNA damage induced by hydrazine.[1] | Detects a broad range of DNA damage. | Less specific regarding the type of mutation; results can be transient. |
Detailed Protocol: The Ames Test (Plate Incorporation Method)
This protocol outlines the Ames test, a cornerstone of genotoxicity testing. The rationale for this method is its ability to detect point mutations, a key mutagenic event.
1. Materials and Strains:
- Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
- S9 fraction (a rat liver homogenate) for metabolic activation.
- Minimal glucose agar plates.
- Top agar containing a trace amount of histidine.
2. Experimental Procedure:
- Toxicity Range-Finding: First, determine the cytotoxic concentration range of hydrazine on the bacterial strains.
- Main Experiment:
- Prepare test solutions of hydrazine at various concentrations.
- In a test tube, combine the test solution, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer (without S9).
- Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
- Incubate the plates at 37°C for 48-72 hours.
- Controls: Include a negative (vehicle) control and a positive control (a known mutagen for each strain) in each experiment.
3. Data Analysis:
- Count the number of revertant colonies (colonies that have regained the ability to grow without histidine) on each plate.
- A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
Self-Validation: The concurrent use of positive and negative controls ensures the validity of the test system. A clear dose-response relationship provides strong evidence of mutagenicity.
In Vivo Genotoxicity Assessment: Confirmation and Risk Characterization
If an impurity is found to be genotoxic in vitro, in vivo studies may be necessary to determine if this potential is realized in a whole organism, which has complex systems of metabolism, distribution, and DNA repair.[23]
-
Rodent Micronucleus Assay: This is the in vivo counterpart to the in vitro MN assay and is a standard regulatory test. It assesses chromosomal damage in the bone marrow erythrocytes of treated animals.[24]
-
Comet Assay in Animal Tissues: The in vivo comet assay is particularly valuable as it can detect DNA damage in various organs, including potential target organs of carcinogenicity like the liver.[21][23][25] This is crucial for substances like hydrazine, which are known to cause liver tumors in rodents.[1]
-
Transgenic Rodent (TGR) Gene Mutation Assays: These assays measure gene mutations in specific tissues of transgenic animals and are considered highly informative for assessing mutagenic risk.
Caption: Decision tree for in vivo genotoxicity testing of hydrazine.
Interpreting Results and Risk Mitigation
The assessment of genotoxic risk is based on a "weight of evidence" approach, considering all available data from computational, in vitro, and in vivo studies.
-
Permissible Daily Exposure (PDE): If hydrazine is confirmed as an in vivo genotoxin, a compound-specific permissible daily exposure (PDE) may need to be calculated based on its carcinogenic potency, rather than relying on the generic TTC.[11][26]
-
Control Strategies: The primary goal is to minimize patient exposure to genotoxic impurities. This can be achieved through various manufacturing control strategies:
-
Redesigning the synthesis to avoid the use of hydrazine.[27]
-
Modifying process parameters to effectively remove or "purge" the impurity to acceptable levels.[11][27]
-
Implementing robust analytical testing at appropriate stages of the manufacturing process to ensure the final API complies with the established limits.[11]
-
Conclusion
Assessing the genotoxic potential of hydrazine impurities is a critical aspect of ensuring pharmaceutical safety. A scientifically sound approach requires a combination of highly sensitive analytical methods for quantification and a tiered toxicological testing strategy, as outlined by the ICH M7 guideline. By understanding the causality behind experimental choices and implementing robust, self-validating protocols, drug developers can effectively manage the risks associated with these impurities, ultimately safeguarding patient health. The continuous evolution of analytical technologies and toxicological models will further enhance the ability of the pharmaceutical industry to meet these critical safety and quality standards.[2]
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Hydrazine - Wikipedia. Retrieved from [Link]
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Genotoxicity of a variety of hydrazine derivatives in the hepatocyte primary culture/DNA repair test using rat and mouse hepatocytes - PubMed. Retrieved from [Link]
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The in vivo comet assay: use and status in genotoxicity testing - PubMed. (2005, July 15). Retrieved from [Link]
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Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective | Organic Process Research & Development - ACS Publications. (2010, March 10). Retrieved from [Link]
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Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PMC. Retrieved from [Link]
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guideline on the limits of genotoxic impurities | ema. Retrieved from [Link]
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Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary Culture/DNA Repair Test Using Rat and Mouse Hepatocytes - PMC. Retrieved from [Link]
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Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide - ResolveMass Laboratories Inc. (2025, July 9). Retrieved from [Link]
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The Comet Assay: A straight Way to Estimate Geno-Toxicity - 21st Century Pathology. (2023, April 27). Retrieved from [Link]
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Hydrazine: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2018, March 2). Retrieved from [Link]
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Genotoxicity of Hydrazino-Phtalazine Antihypertensive Drugs Assessed by an in Vitro Micronucleus Assay - PubMed. Retrieved from [Link]
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(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. (2025, August 7). Retrieved from [Link]
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A fluorescence “switch-on” approach to detect hydrazine in aqueous solution at neutral pH - Analytical Methods (RSC Publishing). Retrieved from [Link]
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A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed. (2016, July 15). Retrieved from [Link]
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Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques - Research and Reviews. (2019, May 11). Retrieved from [Link]
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Determination of potential genotoxic impurity hydrazine hydrate in ibrutinib by RP-liquid chromatography | Request PDF - ResearchGate. Retrieved from [Link]
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Synthesis and mutagenic risk of Avanafil's potential genotoxic impurities - Semantic Scholar. (2023, October 30). Retrieved from [Link]
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Genotoxic Impurities in Pharmaceuticals - SciSpace. (2012, February 10). Retrieved from [Link]
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Ames test - Wikipedia. Retrieved from [Link]
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Automated fluorimetric determination of the genotoxic impurity hydrazine in allopurinol pharmaceuticals using zone fluidics and - Ovid. Retrieved from [Link]
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(PDF) ICH guideline M7 on mutagenic impurities in pharmaceuticals - ResearchGate. (2020, September 9). Retrieved from [Link]
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25).
- In vitro micronucleus test assessment of polycyclic aromatic hydrocarbons.
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assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. (2023, April 3). Retrieved from [Link]
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ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). (2014, September 24). Retrieved from [Link]
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A staining procedure for micronucleus test using new methylene blue and acridine orange: Specimens that are supravitally stained with possible long- term storage | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
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A Brief Review on Genotoxic impurities in Pharmaceuticals. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
